3-[Methyl(3-methylbutyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-[methyl(3-methylbutyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-9(2)5-8-11(3)7-4-6-10/h9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOJGXMNUIAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reactions
A common approach to tertiary amino nitriles involves the displacement of a leaving group (e.g., halide) on a nitrile precursor by a secondary amine. For 3-[Methyl(3-methylbutyl)amino]propanenitrile, this could entail reacting 3-chloropropanenitrile with methyl(3-methylbutyl)amine under basic conditions:
Optimization Considerations :
Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition | Yield (Hypothetical) |
|---|---|---|
| Solvent | DMF | 75–85% |
| Base | KCO | 80°C, 12 h |
| Molar Ratio | 1:1.2 (nitrile:amine) | – |
Reductive Amination of Nitriles
Reductive amination offers an alternative route by coupling a ketone or aldehyde with an amine in the presence of a reducing agent. While this method is typically applied to primary amines, adapting it for tertiary amines requires pre-forming the secondary amine intermediate. For example, reacting 3-oxopropanenitrile with methyl(3-methylbutyl)amine under hydrogenation conditions:
Catalyst Selection :
Table 2: Reductive Amination Parameters (Hypothetical)
| Catalyst | Pressure (H) | Temperature | Yield (Hypothetical) |
|---|---|---|---|
| Raney Ni | 3 MPa | 100°C | 70–75% |
| 5% Pd/C | 1 atm | 25°C | 65–70% |
Industrial-Scale Considerations and Challenges
Solvent and Waste Management
The Friedel-Crafts alkylation method described in Patent CN101575297B highlights the importance of solvent excess minimization. For this compound, substituting traditional solvents (e.g., benzene) with recyclable alternatives (e.g., toluene) could reduce environmental impact.
Catalytic Hydrogenation Efficiency
Transition metal catalysts (e.g., Ni, Pd) are critical for hydrogenation steps. Patent CN101575297B reports yields exceeding 90% for analogous nitrile reductions using Raney nickel under ammonia-saturated conditions. Adapting these conditions could improve efficiency in tertiary amine synthesis.
Emerging Methodologies and Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A hypothetical adaptation for nucleophilic substitution might involve:
-
Irradiation Power : 300 W
-
Duration : 15–20 minutes
-
Yield Improvement : ~10% over conventional heating
Flow Chemistry Applications
Continuous-flow systems enhance heat/mass transfer, ideal for exothermic reactions like nitrile alkylation. A tubular reactor could maintain precise temperature control, improving reproducibility and scalability.
Chemical Reactions Analysis
3-[Methyl(3-methylbutyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[Methyl(3-methylbutyl)amino]propanenitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Methyl(3-methylbutyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The table below compares 3-[Methyl(3-methylbutyl)amino]propanenitrile with analogous compounds, highlighting structural variations and their impacts:
Key Observations:
- Lipophilicity : The 3-methylbutyl group in the target compound enhances lipid solubility compared to shorter-chain analogs (e.g., 9p) or polar derivatives (e.g., oxolan-2-ylmethyl).
- Spectroscopy : All compounds exhibit characteristic nitrile IR peaks, but aryl-substituted derivatives (e.g., phenyl) show distinct aromatic proton signals in NMR.
- Molecular Weight : The target compound (MW 153.14) is heavier than isopropyl analogs (MW 112.09) but lighter than hexyl derivatives (MW 154.15).
Biological Activity
Overview
3-[Methyl(3-methylbutyl)amino]propanenitrile, with the molecular formula CHN and a molecular weight of 154.25 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 3-methylbutylamine with acrylonitrile, typically under controlled conditions using suitable solvents and catalysts. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitrile group in its structure can participate in hydrogen bonding and other interactions, influencing the compound's activity and specificity .
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes, thereby regulating biochemical pathways.
- Receptor Modulation : It can bind to cell surface receptors, modulating signaling pathways critical for various physiological processes.
- Ion Channel Influence : There is potential for modulation of ion channel activity, impacting cellular excitability and signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities which can be summarized as follows:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Cytotoxic Effects : In vitro studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its therapeutic potential .
- Pharmacological Applications : It is being explored for its role in drug development, particularly in the context of diseases influenced by methylation patterns in biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key similarities and differences.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a nitrile group; branched amine | Potential cytotoxicity; enzyme interaction |
| 3-(Isopentylamino)propanenitrile | Similar amine structure; different branching | Moderate enzyme inhibition |
| 3-(Methylamino)propanenitrile | Lacks additional methyl group | Reduced potency compared to above |
Case Studies
Recent studies have focused on the methylation effects within drug discovery, emphasizing how structural modifications can enhance biological activity. For instance:
- High-throughput Screening (HTS) : A study identified small molecule hits that bear structural similarities to this compound, demonstrating significant differences in potency based on methylation patterns .
- Structure-Activity Relationship (SAR) : Research has shown that methylation at specific positions can lead to enhanced efficacy in receptor modulation, suggesting that similar strategies could be applied to optimize the activity of this compound .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[Methyl(3-methylbutyl)amino]propanenitrile in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Prevent entry into waterways .
- Storage : Store in tightly sealed containers in cool, dry conditions away from oxidizing agents .
Q. What synthetic routes are documented for this compound?
- Methodological Answer :
- Catalytic Methylation : A Pt/C-catalyzed reductive methylation using formic acid and phenylsilane achieves selective N-methylation of amine precursors, yielding ~55% product (e.g., analogous to 3-(methyl(phenyl)amino)propanenitrile) .
- Purification : Flash column chromatography (e.g., DCM:MeOH gradients) effectively isolates the compound from byproducts .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR Analysis : Key signals include:
- Nitrogen-bound methyl groups : Singlet at ~δ 2.8–3.1 ppm (1H NMR).
- Nitrile group : No direct proton signal; confirmed via IR (C≡N stretch ~2240 cm⁻¹).
- Aliphatic chain protons : Multiplet patterns between δ 1.2–1.8 ppm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model solvation effects and steric hindrance from the branched alkyl chain.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic sites. Compare with analogs like 3-(4-fluorophenoxy)propanenitrile to identify reactivity trends .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HepG2) to control for tissue-specific effects.
- Structural Analog Comparison : Benchmark against derivatives like 3-(3-chloro-4-methoxyphenyl)propanenitrile to isolate substituent effects (e.g., electron-withdrawing groups enhance nitrile reactivity) .
Q. How does the steric bulk of the 3-methylbutyl group influence reaction kinetics in SN2 pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
